6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
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Overview
Description
6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[1,2-c]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrolo[1,2-c]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxidation: The oxo group at the 1-position can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Carboxylation: The carboxylic acid group at the 3-position can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can affect various biological pathways and processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid: Lacks the bromine atom at the 6-position.
6-Chloro-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid: Contains a chlorine atom instead of a bromine atom at the 6-position.
6-Fluoro-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid: Contains a fluorine atom instead of a bromine atom at the 6-position.
Uniqueness
The presence of the bromine atom at the 6-position in 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its analogs with different halogen substitutions.
Properties
IUPAC Name |
6-bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-4-1-5-2-6(7(12)13)10-8(14)11(5)3-4/h1-3H,(H,10,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWICIJFOWYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC(=O)N2C=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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